2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Description
2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a heterocyclic compound featuring a pyridazinone core fused with a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety and a 2-thienyl substituent. The pyridazinone ring (3(2H)-pyridazinone) is a six-membered aromatic structure with two adjacent nitrogen atoms, known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
This compound’s molecular complexity requires multi-step synthesis, typically involving condensation reactions between pyridazinone precursors and functionalized isoquinoline derivatives under controlled conditions (e.g., reflux in polar aprotic solvents, catalytic bases) . Its structural uniqueness positions it as a candidate for targeting enzymes or receptors in neurological and oncological pathways.
Properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-10-14-7-8-23(12-15(14)11-18(17)28-2)21(26)13-24-20(25)6-5-16(22-24)19-4-3-9-29-19/h3-6,9-11H,7-8,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMIPUTFUXYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-3,4-dihydroisoquinoline and 2-thiophenecarboxylic acid. The synthesis may proceed through the following steps:
Formation of Isoquinoline Derivative: The 6,7-dimethoxy-3,4-dihydroisoquinoline is first synthesized through a Pictet-Spengler reaction.
Coupling Reaction: The isoquinoline derivative is then coupled with 2-thiophenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyridazinone ring, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders or cancer.
Pharmacology: Studying its effects on various biological pathways and receptors.
Materials Science: Use in the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit an enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Substituent-Driven Bioactivity
- Thienyl vs. This may translate to higher selectivity for targets like kinases or neurotransmitter receptors .
- Dimethoxyisoquinoline vs. Piperazino: The 6,7-dimethoxyisoquinoline moiety (target compound) is associated with neuroprotection and anticancer activity in literature, whereas piperazino groups (e.g., in ’s compound) often target serotonin or dopamine receptors due to their basic nitrogen .
Pharmacokinetic Profiles
- Lipophilicity: The dimethoxyisoquinoline and thienyl groups increase logP values, suggesting better blood-brain barrier penetration compared to hydrophilic derivatives like 6-(methoxymethyl)pyrimidinols () .
- Metabolic Stability: Pyridazinones generally resist oxidative metabolism, but the thienyl group may introduce susceptibility to CYP450-mediated sulfoxidation, unlike furyl or phenyl analogs .
Biological Activity
The compound 2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes isoquinoline and pyridazine moieties. The presence of methoxy groups and a thienyl ring enhances its biological activity by influencing solubility and receptor binding affinity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been found to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.4 | Caspase activation |
| Prostate Cancer | 3.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is mediated through the suppression of NF-κB signaling pathways, which are crucial in inflammatory responses.
Neuroprotective Properties
Neuroprotection is another area where this compound exhibits potential benefits. Studies suggest that it protects neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : It may act as an agonist or antagonist for specific GPCRs involved in pain and inflammation pathways .
- Mitogen-Activated Protein Kinases (MAPK) : The compound inhibits MAPK pathways, thereby reducing cell proliferation in cancer cells .
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : By inhibiting this transcription factor, the compound reduces inflammation and cancer cell survival .
Case Studies
- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss, indicating its potential for treating conditions like Alzheimer’s disease.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of inflammatory markers in serum, suggesting its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the recommended synthetic strategies for preparing 2-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone?
Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:
- Core assembly : Coupling the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety with the pyridazinone scaffold via a ketone linker. Catalysts like palladium or copper salts may facilitate coupling reactions under reflux conditions .
- Substituent introduction : The 2-thienyl group at the 6-position of pyridazinone is introduced via nucleophilic substitution or cross-coupling reactions. Solvents such as dimethylformamide (DMF) or ethanol are preferred for solvation and reactivity .
- Purification : Use column chromatography or preparative thin-layer chromatography (TLC) with silica gel for isolation, followed by recrystallization for purity .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the thienyl protons resonate at δ 6.8–7.2 ppm, while isoquinoline methoxy groups appear at δ 3.7–3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] expected for CHNOS).
- X-ray Crystallography : Resolves crystal packing and confirms dihydroisoquinoline ring conformation .
Q. What preliminary biological activities have been reported for structurally related compounds?
Methodological Answer:
- Antiplatelet activity : Pyridazinone derivatives (e.g., 6-phenyl-3(2H)-pyridazinones) inhibit platelet aggregation via phosphodiesterase (PDE) inhibition. Assays include ADP-induced platelet aggregation in human plasma .
- Antibacterial potential : Isoquinoline analogs (e.g., GG918) exhibit activity against Gram-positive bacteria through efflux pump inhibition. Use MIC assays with Staphylococcus aureus to evaluate efficacy .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the isoquinoline or pyridazinone rings) influence bioactivity?
Methodological Answer:
- Electron-withdrawing/donating groups : Replace the 6,7-dimethoxy groups with halogens (e.g., Cl) to assess effects on membrane permeability. Compare IC values in enzyme inhibition assays .
- Thienyl substitution : Substitute 2-thienyl with furan or phenyl to evaluate steric/electronic impacts on receptor binding. Use molecular docking to predict interactions with targets like PDE3A .
Q. How can contradictions in reported bioactivity data (e.g., antibacterial vs. cardiovascular effects) be resolved?
Methodological Answer:
- Assay standardization : Replicate studies under identical conditions (e.g., pH, temperature, cell lines). For example, test antibacterial activity using standardized CLSI broth microdilution and compare with antiplatelet assays .
- Mechanistic studies : Use RNA sequencing or proteomics to identify pathway-specific responses. A compound may exhibit dual activity by targeting bacterial topoisomerases and human PDEs .
Q. What experimental designs are optimal for in vivo pharmacokinetic (PK) and toxicity studies?
Methodological Answer:
- PK profiling : Administer the compound intravenously/orally in rodent models. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Calculate parameters like , , and bioavailability .
- Toxicity screening : Conduct acute/chronic toxicity tests (OECD guidelines). Monitor organ histopathology (liver, kidneys) and hematological parameters. Compare with structurally related compounds to establish SAR-driven safety profiles .
Q. What computational methods are suitable for predicting metabolic stability and degradation pathways?
Methodological Answer:
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify cytochrome P450 (CYP) oxidation sites (e.g., demethylation of methoxy groups) .
- Degradation studies : Expose the compound to simulated gastric fluid (pH 2.0) or liver microsomes. Analyze degradation products via UPLC-QTOF-MS and compare with predicted metabolites .
Q. How can the compound’s mechanism of action be elucidated using omics approaches?
Methodological Answer:
- Transcriptomics : Treat cell lines (e.g., HUVECs or cardiomyocytes) and perform RNA-seq to identify differentially expressed genes (e.g., PDE isoforms, inflammatory markers) .
- Proteomics : Use SILAC labeling and LC-MS/MS to quantify protein expression changes. Validate targets via Western blot (e.g., PDE3A, COX-1) .
Q. What strategies mitigate synthetic challenges, such as low yields in coupling reactions?
Methodological Answer:
- Catalyst optimization : Screen Pd(OAc), CuI, or Buchwald-Hartwig catalysts for coupling efficiency. Use microwave-assisted synthesis to reduce reaction time .
- Solvent effects : Test polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates. Additives like TBAB may enhance solubility .
Q. How can the compound’s stability under varying storage conditions be assessed?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor degradation via HPLC-UV at 254 nm .
- Excipient compatibility : Blend with lactose, starch, or PVP and store at accelerated conditions. Use DSC to detect polymorphic transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
